N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide
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Overview
Description
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the methylsulfonyl group: This step often involves sulfonylation reactions using reagents like methylsulfonyl chloride.
Attachment of the acetamide moiety: This is usually done through acylation reactions, where the acetamide group is introduced using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Use of catalysts: To enhance reaction rates and selectivity.
Controlled reaction environments: Such as temperature and pressure control to ensure consistent product quality.
Purification techniques: Including crystallization, distillation, or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: May result in the formation of amines or alcohols.
Substitution: Can produce various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include:
Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Pathways: The compound can impact various signaling pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide: Lacks the methylsulfonyl group, resulting in different chemical properties.
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(p-tolyl)acetamide: Similar structure but with a para-substituted tolyl group, which can affect its reactivity and interactions.
Uniqueness
N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)-2-(m-tolyl)acetamide is unique due to its specific combination of functional groups and bicyclic structure
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12-4-3-5-13(8-12)9-17(20)18-14-10-15-6-7-16(11-14)19(15)23(2,21)22/h3-5,8,14-16H,6-7,9-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPNWHCSNURGJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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